(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Overview
Description
The compound you’re asking about belongs to a class of compounds known as Boc-amino acids. These are amino acids in which the amino group is protected by a Boc group. The Boc group is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of Boc-amino acids typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular structure of Boc-amino acids consists of the amino acid backbone with the amino group replaced by a Boc group. This group consists of a carbonyl group bonded to a tert-butyl group .Chemical Reactions Analysis
One of the key reactions involving Boc-amino acids is the removal or deprotection of the Boc group. This can be achieved under mild conditions using acids .Scientific Research Applications
Synthesis of BOC Derivatives of Amino Acids
The compound is used in the synthesis of BOC derivatives of amino acids . The tert-butoxycarbonylation of amino-acid salts with di-tert-butylpyrocarbonate in aqueous organic solutions is a common method for obtaining BOC derivatives .
Optimization of Synthesis Process
The compound plays a crucial role in optimizing and individualizing the synthesis process of BOC derivatives of amino acids . The influence of conditions of the reactions on the yield of the desired product has been studied extensively .
Preparation of tert-butoxycarbonyl Derivatives
The compound is used in the preparation of tert-butoxycarbonyl derivatives of amino acids using di-tert-butyl pyrocarbonate . This process has been optimized and individualized to increase the yield of the desired product .
Use in Flow Microreactor Systems
The compound has been used in flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This provides a straightforward and sustainable method for the synthesis of tertiary butyl esters .
Large Applications in Synthetic Organic Chemistry
Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines, due to their stability under a variety of reaction conditions .
Use in Peptide Synthesis
The compound is used in peptide synthesis, where the BOC group serves as an amine-protecting group . It is stable under most conditions and can be removed under mildly acidic conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRRTFCDSZGFSZ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153602 | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid | |
CAS RN |
89483-08-9 | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89483-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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